molecular formula C8H9N3O B15309654 1-Azido-3-methoxy-2-methylbenzene

1-Azido-3-methoxy-2-methylbenzene

Cat. No.: B15309654
M. Wt: 163.18 g/mol
InChI Key: ZUDZYJASNOBXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 1-Azido-3-methoxy-2-methylbenzene typically involves multistep reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

1-Azido-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azido group results in the formation of an amine derivative .

Scientific Research Applications

1-Azido-3-methoxy-2-methylbenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various heterocycles, such as pyrroles, pyrazoles, and isoxazoles.

    Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-Azido-3-methoxy-2-methylbenzene involves the reactivity of the azido group. This group can undergo thermal or photolytic decomposition to release nitrogen gas and form highly reactive nitrenes . These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .

Comparison with Similar Compounds

1-Azido-3-methoxy-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:

  • 1-Azido-4-methoxybenzene
  • 1-Azido-2-methoxybenzene
  • 1-Azido-3-methylbenzene

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes . For example, the presence of both the methoxy and methyl groups can affect the electron density on the benzene ring and the stability of intermediates formed during reactions .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-azido-3-methoxy-2-methylbenzene

InChI

InChI=1S/C8H9N3O/c1-6-7(10-11-9)4-3-5-8(6)12-2/h3-5H,1-2H3

InChI Key

ZUDZYJASNOBXFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.